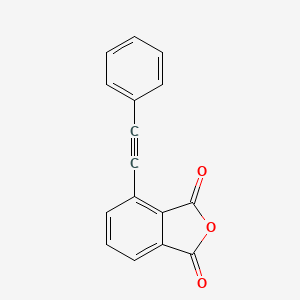

4-(Phenylethynyl)-2-benzofuran-1,3-dione

Description

Properties

CAS No. |

174629-79-9 |

|---|---|

Molecular Formula |

C16H8O3 |

Molecular Weight |

248.23 g/mol |

IUPAC Name |

4-(2-phenylethynyl)-2-benzofuran-1,3-dione |

InChI |

InChI=1S/C16H8O3/c17-15-13-8-4-7-12(14(13)16(18)19-15)10-9-11-5-2-1-3-6-11/h1-8H |

InChI Key |

AXMANIZPMQZKTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=C3C(=CC=C2)C(=O)OC3=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituents

Key Observations :

- Electronic Effects : The phenylethynyl group in the target compound introduces strong electron-withdrawing character, enhancing thermal stability compared to alkylsulfanyl or methylsulfanyl substituents .

- Steric Effects : Bulky substituents (e.g., bis-benzofuran in ) reduce reactivity but improve thermal resistance in polymers .

Reactivity Comparison :

- The phenylethynyl group facilitates polymerization in epoxy resins, whereas hydrazone derivatives (e.g., ’s Compound 12) exhibit bioactivity due to nitrogen-rich moieties .

Table 2: Functional Comparisons

Key Findings :

- Thermal Performance : The target compound’s phenylethynyl group contributes to exceptional thermal stability (Tₚeak = 570 K) in epoxy composites, outperforming unmodified resins .

- Biological Inertness : Unlike hydrazone or indane-dione derivatives, the phenylethynyl analog lacks cytotoxicity or antimicrobial activity, aligning with its use in materials science .

Structure-Property Relationships

- Electron-Withdrawing Groups : Phenylethynyl and sulfonyl groups enhance thermal stability but reduce solubility in polar solvents .

- Hydrogen-Bonding Motifs : Compounds with hydrazone or hydroxyl groups (e.g., ’s Compound 17c) exhibit anti-inflammatory activity via hydrogen bonding with biological targets .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 4-(Phenylethynyl)-2-benzofuran-1,3-dione, and how does reaction temperature influence yield?

- Methodological Answer : The compound is typically synthesized via Sonogashira coupling between 5-bromo-2-benzofuran-1,3-dione and phenylacetylene, using a palladium catalyst. Key parameters include maintaining anhydrous conditions and a reaction temperature of 80–100°C. Elevated temperatures (>100°C) risk side reactions, such as decomposition of the acetylene moiety, while lower temperatures (<80°C) reduce reaction efficiency. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. How can structural characterization of this compound be performed to confirm its purity and geometry?

- Methodological Answer : Use X-ray crystallography to resolve the crystal structure, as demonstrated for the analogous compound 5-(2-Phenylethynyl)isobenzofuran-1,3-dione (space group P-1, with bond lengths and angles confirming the planar geometry of the benzofuran core). Complement this with FT-IR (C=O stretch at ~1770 cm⁻¹) and ¹H/¹³C NMR (distinct peaks for phenylethynyl protons and carbonyl carbons) .

Q. What thermal stability metrics are relevant for this compound in polymer composites?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate 10°C/min) reveals a decomposition onset at ~300°C. Activation energy () for thermal degradation can be calculated using the Flynn-Wall-Ozawa method, with data derived from TGA mass-loss curves (e.g., ≈ 150–200 kJ/mol for modified epoxy composites containing similar benzofuran derivatives) .

Advanced Research Questions

Q. How can contradictions in thermal conductivity and stability data for benzofuran-modified composites be resolved experimentally?

- Methodological Answer : Discrepancies arise from competing effects of filler dispersion (e.g., 2–4 wt% additives increasing thermal conductivity but reducing stability). Use modulated differential scanning calorimetry (MDSC) to decouple reversible (heat capacity) and non-reversible (degradation) thermal events. Cross-validate with kinetic modeling (e.g., Coats-Redfern equation) applied to TGA data to distinguish between matrix-filler interactions and intrinsic material degradation .

Q. What computational approaches predict the electronic properties of this compound for optoelectronic applications?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model the HOMO-LUMO gap (~3.5 eV) and charge-transfer characteristics. Compare with experimental UV-Vis spectra (λ_max ≈ 320 nm in DMSO) to validate computational models. Molecular dynamics simulations further assess packing efficiency in thin-film configurations .

Q. What synthetic strategies mitigate byproduct formation during functionalization of this compound?

- Methodological Answer : For electrophilic substitutions (e.g., nitration), use low-temperature regioselective conditions (−10°C, HNO₃/H₂SO₄) to minimize di-nitration byproducts. Monitor reaction progress via HPLC-MS. For nucleophilic additions (e.g., thiol-ene click chemistry), employ UV-initiated radical quenching to control selectivity .

Q. How does the phenylethynyl group influence the compound’s reactivity in Diels-Alder cycloadditions?

- Methodological Answer : The electron-withdrawing benzofuran-dione moiety enhances dienophilicity, enabling reactions with electron-rich dienes (e.g., anthracene) at mild temperatures (60°C, toluene). Kinetic studies (²³⁵ nm UV monitoring) reveal a second-order rate constant () of ~0.05 L/mol·s. Competing side reactions (e.g., retro-Diels-Alder) are suppressed by using excess diene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.